molecular formula C17H10Cl2N2O4 B2883348 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 477856-86-3

5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B2883348
CAS No.: 477856-86-3
M. Wt: 377.18
InChI Key: NHCACBWUUHBNDM-UHFFFAOYSA-N
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Description

5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound characterized by a 1,3-diazinane-2,4,6-trione core and a substituted benzylidene moiety. The benzylidene group is functionalized with a 2-(2,4-dichlorophenoxy)phenyl substituent, which confers distinct electronic and steric properties.

Properties

IUPAC Name

5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCACBWUUHBNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12Cl2N4O3C_{15}H_{12}Cl_2N_4O_3. Its structure features a diazinane core with a dichlorophenoxy substituent, which is known to influence its biological activity significantly.

Pharmacological Effects

Research indicates that compounds similar to 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione exhibit various pharmacological effects:

  • Anticonvulsant Activity : Some derivatives have shown anticonvulsant properties in animal models. For example, certain phenoxyphenyl compounds have been reported to interact with benzodiazepine receptors, suggesting a mechanism for seizure control .
  • Antimicrobial Activity : The presence of the dichlorophenoxy group is associated with antimicrobial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

The precise mechanism of action for 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is not fully elucidated. However, it is hypothesized that:

  • Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS) and modulate neurotransmitter release.
  • Enzyme Inhibition : It might inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of related diazinane derivatives in PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. Results indicated a significant reduction in seizure activity compared to controls, suggesting that modifications to the diazinane structure can enhance anticonvulsant properties .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of dichlorophenoxy-substituted compounds against various bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.5 to 5 µg/mL), highlighting the potential for developing new antibiotics based on this scaffold .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantSignificant seizure reduction
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

Compounds with modifications to the benzylidene substituent exhibit differences in lipophilicity, steric bulk, and electronic effects:

Compound Name Substituent on Benzylidene Group Molecular Weight (g/mol) Key Structural Differences
5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 4-(2,4-Dichlorobenzyloxy)phenyl ~408* Methyl groups at N1/N3; para-substituted benzylidene
5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione 4-(3-Fluoropropoxy)phenyl ~395 Fluorinated alkoxy chain; increased polarity
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 2,4-Dimethoxyphenyl ~468 Methoxy groups; bis(3-methylphenyl) at N1/N3
1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione 2-[3-(Trifluoromethyl)phenoxy]phenyl ~461 Trifluoromethyl group; ortho-substituted aryloxy

Key Observations :

  • Steric Effects : Ortho-substituted derivatives (e.g., ) introduce steric hindrance, which may alter binding affinity to biological targets.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) polarize the benzylidene moiety, affecting reactivity and intermolecular interactions.
Modifications to the Diazinane Core

Barbiturate analogs with variations in the diazinane ring highlight the role of N-alkylation and side-chain substituents:

Compound Name Substituents on Diazinane Core Molecular Weight (g/mol) Pharmacological Notes
Brallobarbitone 5-(2-Bromoprop-2-enyl), 5-prop-2-enyl 287.1 Sedative; ingredient of Vesparax
Butalbital 5-(2-Methylpropyl), 5-prop-2-enyl 224.3 Analgesic; used in Fiorinal
Nealbarbitone 5-(2-Methylbutan-2-yl), 5-prop-2-enyl Not specified Short-acting sedative

Key Observations :

  • Side Chains : Allyl or bromoallyl groups (e.g., ) are associated with rapid onset and short duration of action in barbiturates.

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